2-Methyl-3-pentanone

Descripción

Contextualization within Ketone Chemistry and Organic Compounds

2-Methyl-3-pentanone is classified as a ketone, a functional group in organic chemistry defined by a carbonyl group (C=O) bonded to two carbon atoms. wikipedia.orgsigmaaldrich.com Specifically, it is an acyclic, branched-chain ketone with the molecular formula C₆H₁₂O and a molecular weight of 100.16 g/mol . fishersci.comwikidata.orgwikipedia.orgnist.govsigmaaldrich.comscbt.comebi.ac.uk

Its physical and chemical properties are well-documented, presenting as a colorless or light yellow transparent liquid under standard conditions. chemicalbook.com Key physical properties are summarized in the table below:

Table 1: Key Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 565-69-5 | fishersci.comwikipedia.orgnist.govsigmaaldrich.comscbt.comcenmed.comnih.govcpachem.com |

| Molecular Formula | C₆H₁₂O | fishersci.comwikidata.orgwikipedia.orgnist.govsigmaaldrich.comscbt.comebi.ac.uk |

| Molecular Weight | 100.16 g/mol | fishersci.comwikipedia.orgnist.govsigmaaldrich.comscbt.com |

| Boiling Point | 113 °C | wikipedia.orgsigmaaldrich.comchemicalbook.comcpachem.comthegoodscentscompany.com |

| Density | 0.811 g/mL at 25 °C; 0.803 g/cm³ at 20 °C | wikipedia.orgsigmaaldrich.comchemicalbook.comcpachem.com |

| Refractive Index | n20/D 1.397 | sigmaaldrich.comchemicalbook.comthegoodscentscompany.com |

| Solubility in Water | 15.5 mg/mL at 25 °C (experimental); fully miscible | wikipedia.orgcpachem.comthegoodscentscompany.com |

| Flash Point | 11 °C (closed cup) | sigmaaldrich.comcpachem.com |

Significance of this compound in Advanced Chemical Research

This compound holds significant value in advanced chemical research due to its versatility as a reagent, solvent, and chemical intermediate. In organic synthesis, it serves as a crucial building block for the manufacturing of a diverse array of chemicals, including other ketones, alcohols, and esters. dataintelo.com Its effective dissolving properties make it a critical component in various chemical formulations, notably in the production of coatings, adhesives, and inks. dataintelo.com

Beyond its role as a solvent and intermediate, this compound has been employed in specific mechanistic studies, such as investigating the stereochemistry of ketone enolization using lithium 2,2,6,6-tetramethylpiperidide. chemicalbook.com

Recent research also highlights its importance in the pharmaceutical sector, where it is utilized in the synthesis of active pharmaceutical ingredients (APIs) and other medicinal compounds. dataintelo.com Furthermore, its atmospheric chemistry has been a subject of detailed investigation. Studies have focused on its reactions with hydroxyl (OH) radicals and chlorine (Cl) atoms, providing kinetic and mechanistic information crucial for understanding its degradation pathways in the atmosphere. researchgate.net These studies have identified various short-chain carbonyl compounds, including formaldehyde, acetone (B3395972), acetaldehyde, 2-butanone (B6335102), and 2-methylpropanal, as degradation products. researchgate.net

The fully fluorinated analog of this compound, known as perfluoro-2-methyl-3-pentanone (or Novec 1230), has garnered significant attention as a clean fire suppressant. wikipedia.orgmdpi.com Research on this analog has explored its physicochemical properties, fire extinguishing capacity, material compatibility, and thermal decomposition products. mdpi.com Its atmospheric degradation, including photolysis, hydrolysis, and hydration, has also been studied to assess its environmental fate and impact, indicating a negligible global warming potential and an atmospheric lifetime of approximately one week. acs.orgnih.gov

Evolution of Research Perspectives on this compound

The trajectory of research concerning this compound reflects a progression from foundational chemical characterization to more specialized and environmentally conscious applications. Initially, studies likely concentrated on elucidating its fundamental physical and chemical properties and its behavior in basic organic reactions, such as enolization. chemicalbook.com

Over time, research perspectives broadened to encompass its utility as a versatile chemical intermediate. This evolution is evident in its increasing application as a building block for the synthesis of more complex molecules, including those relevant to the pharmaceutical and agrochemical industries. dataintelo.com

More recently, the focus has expanded to include the environmental implications of this compound and related compounds. Investigations into its atmospheric degradation, particularly its reactivity with atmospheric oxidants like OH radicals and Cl atoms, signify a shift towards understanding its environmental fate and contribution to atmospheric chemistry. researchgate.net Concurrently, the development and study of its fluorinated counterpart for fire suppression applications underscore a growing interest in its derivatives for advanced industrial solutions, coupled with a rigorous assessment of their environmental safety profiles. wikipedia.orgmdpi.comacs.orgnih.gov

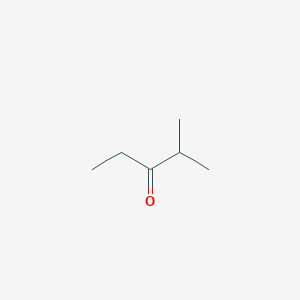

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-methylpentan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-4-6(7)5(2)3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYTRYEXINDDXJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2073196 | |

| Record name | 2-Methyl-3-pentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a pleasant odor; [Alfa Aesar MSDS], Liquid | |

| Record name | 2-Methyl-3-pentanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10821 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ethyl isopropyl ketone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005846 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

113.5 °C | |

| Record name | Ethyl isopropyl ketone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005846 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

15.5 mg/mL at 25 °C | |

| Record name | Ethyl isopropyl ketone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005846 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

18.1 [mmHg] | |

| Record name | 2-Methyl-3-pentanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10821 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

565-69-5 | |

| Record name | 2-Methyl-3-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=565-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylpentan-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-3-pentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylpentan-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.445 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLPENTAN-3-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0R392X5X26 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl isopropyl ketone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005846 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Reaction Pathways for 2 Methyl 3 Pentanone

Mechanistic Studies of 2-Methyl-3-pentanone Formation and Transformation

Alpha-Scission and Norrish Type Reactions in this compound Photolysis

Ketones, including this compound, undergo characteristic photochemical reactions upon absorption of ultraviolet (UV) light. Among these, the Norrish Type I reaction, also known as α-scission or α-cleavage, is a prominent pathway. scribd.comamericanelements.com

In a Norrish Type I reaction, the carbonyl group of the ketone absorbs a photon, leading to its excitation to a photochemical singlet state, which can then undergo intersystem crossing to a triplet state. scribd.com This excitation facilitates the homolytic cleavage of the bond between the carbonyl carbon and an adjacent (alpha, α) carbon atom, resulting in the formation of two free radical intermediates: an acyl radical and an alkyl radical. scribd.comamericanelements.comwikiwand.com For unsymmetrical ketones like this compound, the α-bond cleavage preferentially occurs to yield the most stable alkyl radical. wikiwand.com

These primary radical fragments can then undergo various secondary reactions, such as decarbonylation (loss of carbon monoxide) or intramolecular hydrogen abstraction, leading to a diverse range of products. scribd.comamericanelements.com For example, studies on perfluoro(this compound) (B35912), a fully fluorinated analog, have shown that its photolysis yields specific radical species, namely CF₃CF₂C·(O) and ·CF(CF₃)₂ radicals. fishersci.cawikipedia.org This demonstrates the principle of α-scission in structurally related ketones. The Norrish Type I process can originate from both the excited singlet and triplet states of the ketone. wikiwand.com

While Norrish Type II reactions, involving γ-hydrogen abstraction, are also known for ketones, the primary photochemical degradation of this compound and similar branched ketones often proceeds via the α-cleavage pathway due to the stability of the resulting radical intermediates. scribd.comsigmaaldrich.com

Computational Chemistry Approaches to Reaction Pathways

Computational chemistry plays a crucial role in elucidating the intricate reaction pathways and understanding the thermochemical properties of organic compounds like this compound. These theoretical approaches provide detailed insights into molecular structures, energy profiles, and kinetic parameters that are often challenging to obtain experimentally.

High-level quantum chemistry methods, such as Density Functional Theory (DFT), CBS-QB3, and G3MP2B3, are employed to calculate fundamental thermochemical properties. For this compound and its related radicals, these methods enable the determination of standard enthalpies of formation (ΔH°(f 298)), entropies (S°(T)), heat capacities (C(p)°(T)), and internal rotor potentials. bmrb.io Such calculations are vital for assessing the stability of the compound and predicting its behavior in various chemical environments, including atmospheric chemistry and combustion processes. bmrb.io

Furthermore, computational studies are instrumental in investigating specific reaction mechanisms. For instance, the atmospheric degradation of perfluoro(this compound) has been studied computationally using density functional theory to understand its hydrolysis and hydration pathways. fishersci.cafishersci.ca These studies help determine the environmental fate and persistence of such compounds by calculating reaction rates and identifying stable intermediates.

Computational methods also allow for the detailed analysis of bond dissociation energies (BDEs), which are critical indicators of chemical reactivity. For ketones, including this compound, studies have shown that the C-H BDEs on carbons in the α position to the ketone group significantly decrease with increasing substitution on these α carbons, influencing radical reaction pathways. bmrb.io

Kinetic Data for this compound Reaction with Hydroxyl Radicals Computational and experimental studies have determined the rate constants for the reaction of this compound with hydroxyl (OH) radicals, which is a significant atmospheric degradation pathway. fishersci.ienih.gov

| Parameter | Value (at 298 K) | Reference |

| Rate Constant (kOH+2M3P) | 3.49 ± 0.5 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ | fishersci.ienih.gov |

| Arrhenius Expression (k2M3P) (263-373 K) | (1.93 ± 0.08) × 10⁻¹² exp((183.2 ± 23.9)/T) cm³ molecule⁻¹ s⁻¹ | fishersci.ie |

Development of Novel Chemical Products and Intermediates from this compound

This compound holds significant value in chemical synthesis as a versatile building block and solvent, contributing to the development of a range of novel chemical products and intermediates across various industries. fishersci.nowikipedia.org Its effective dissolving properties make it a crucial component in diverse chemical formulations, notably in the production of coatings, adhesives, and inks. wikipedia.org

As a chemical intermediate, this compound serves as a foundational molecule for the synthesis of numerous other organic compounds. Its ability to undergo various chemical transformations makes it indispensable in the production of esters, other ketones, and alcohols, which are subsequently utilized in a multitude of applications. wikipedia.org

In the pharmaceutical sector, this compound is employed in the synthesis of active pharmaceutical ingredients (APIs) and other medicinal compounds. The ongoing global demand for new drug development underscores its importance in creating compounds with precise chemical properties. wikipedia.org Similarly, the agrochemical industry benefits from its use, particularly in the synthesis of pesticides and herbicides. wikipedia.org

A notable example of a novel chemical product derived from the structural class of this compound is perfluoro(this compound) (PFMP). This fully fluorinated analog, commercially known by brand names such as Novec 1230, is utilized as an electronics coolant liquid and a fire protection fluid. fishersci.nlamericanelements.com It functions as a gaseous fire suppression agent by rapidly removing heat and displacing air, making it suitable for protecting sensitive equipment in environments like museums, server rooms, and hospitals where water-based suppression would be impractical. fishersci.nl PFMP is also referred to as "waterless water" or "dry water" due to its unique properties. fishersci.nl

Beyond its industrial applications, this compound is also used in fundamental research, for instance, to study the stereochemistry of ketone enolization by specific reagents like lithium 2,2,6,6-tetramethylpiperidide. fishersci.no Its role as an intermediate in the production of fragrances and flavors further highlights its diverse utility. sigmaaldrich.com

Spectroscopic Characterization and Advanced Analytical Techniques in 2 Methyl 3 Pentanone Research

Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic compounds, including 2-Methyl-3-pentanone. Different NMR nuclei, such as ¹H, ¹⁹F, and ¹³C, offer complementary information about the molecular environment.

¹H NMR for Purity Assessment and Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is routinely employed for the purity assessment and structural elucidation of this compound. The ¹H NMR spectrum provides distinct signals corresponding to the different proton environments within the molecule nih.govchemicalbook.com. For this compound, characteristic chemical shifts and splitting patterns allow for the identification of its specific protons. For instance, a 600 MHz ¹H NMR spectrum in H₂O solvent shows shifts at 0.98, 1.06, 2.62, and 2.73 ppm nih.gov. The integration of these signals can be used to determine the relative number of protons in each environment, which is crucial for confirming the compound's identity and assessing its purity. Furthermore, two-dimensional NMR techniques like COSY (Correlation Spectroscopy) can reveal correlations between coupled protons, aiding in the complete assignment of the spectrum and confirming the connectivity of atoms within the this compound structure chegg.com.

Table 1: Representative ¹H NMR Chemical Shifts for this compound (600 MHz, H₂O)

| Chemical Shift (ppm) | Multiplicity | Assignment (Proton Environment) |

| 0.98 | Triplet | -CH₂CH₃ (methyl protons) |

| 1.06 | Doublet | -CH(CH₃)₂ (methyl protons) |

| 2.62 | Quartet | -CH₂CH₃ (methylene protons) |

| 2.73 | Multiplet | -CH(CH₃)₂ (methine proton) |

Note: Multiplicities are inferred from typical ketone proton environments and expected coupling patterns. Specific multiplicities may vary depending on resolution and exact solvent/concentration.

¹³C NMR for Tracking Reaction Pathways

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy offers valuable information about the carbon backbone of organic molecules and is particularly useful for tracking reaction pathways by observing changes in carbon environments slideshare.netlibretexts.org. For this compound, the ¹³C NMR spectrum reveals distinct signals for each chemically unique carbon atom nih.govchemicalbook.com. The chemical shifts of carbon atoms are highly sensitive to their hybridization state and the presence of electronegative groups libretexts.org. For instance, the carbonyl carbon in ketones typically resonates far downfield (170-220 ppm) libretexts.org.

Table 2: Representative ¹³C NMR Chemical Shifts for this compound (50.18 MHz, CDCl₃)

| Chemical Shift (ppm) | Carbon Type | Assignment (Carbon Environment) |

| 7.88 | CH₃ | Methyl carbon of ethyl group |

| 18.40 | CH₃ | Methyl carbons of isopropyl group |

| 33.43 | CH₂ | Methylene carbon of ethyl group |

| 40.59 | CH | Methine carbon of isopropyl group |

| 215.26 | C=O | Carbonyl carbon |

Data derived from PubChem nih.gov.

By monitoring the ¹³C NMR spectrum during a reaction involving this compound, researchers can identify intermediates and products, and thus deduce the reaction mechanism. For example, the disappearance of the carbonyl carbon signal or the appearance of new signals corresponding to different functional groups (e.g., alcohol, carboxylic acid, or new carbon-carbon bonds) provides direct evidence of the chemical transformations occurring slideshare.netopenstax.org. The relative intensities of signals in quantitative ¹³C NMR experiments can also be used to track the conversion of reactants to products over time, offering kinetic insights into reaction pathways chemconnections.org.

Mass Spectrometry (MS) Applications

Mass Spectrometry (MS) techniques are crucial for identifying compounds based on their mass-to-charge ratio and fragmentation patterns, making them invaluable for purity assessment, product analysis, and the identification of atmospheric reaction products.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique widely used for the separation, identification, and quantification of volatile and semi-volatile organic compounds, including this compound acs.org. In GC-MS, components of a mixture are first separated by gas chromatography based on their boiling points and interactions with the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented, yielding a unique mass spectrum for each compound nih.gov.

For this compound, GC-MS is extensively used for purity assessment by identifying and quantifying impurities present in a sample acs.org. The characteristic mass spectrum of this compound, with a molecular ion at m/z 100 and prominent fragments at m/z 57, 43, and 29, serves as a fingerprint for its identification nih.govnist.gov. In product analysis, GC-MS is instrumental in identifying the various compounds formed during chemical reactions involving this compound. For instance, studies on the atmospheric oxidation of this compound have utilized GC-MS to identify short-chain carbonyl compounds such as acetone (B3395972), ethanal, and 2-butanone (B6335102) as reaction products researchgate.net. This enables researchers to understand the fate of this compound in complex chemical environments.

Proton Transfer Reaction Time-of-Flight Mass Spectrometry (PTR-ToF-MS) for Atmospheric Reaction Product Identification

Proton Transfer Reaction Time-of-Flight Mass Spectrometry (PTR-ToF-MS) is an advanced analytical technique specifically designed for the real-time, online measurement of volatile organic compounds (VOCs) at trace levels, particularly relevant in atmospheric chemistry researchgate.netuni-koeln.de. This technique utilizes soft ionization via proton transfer from H₃O⁺ reagent ions, which minimizes fragmentation and allows for direct identification of parent ions uni-koeln.de.

PTR-ToF-MS has been effectively applied to study the atmospheric oxidation of this compound initiated by hydroxyl (OH) radicals. Research conducted in simulation chambers has identified and quantified various carbonyl compounds as products of these reactions researchgate.net.

Table 3: Identified Products from OH Radical Reaction with this compound via PTR-ToF-MS and GC-MS

| Product Name | Chemical Formula | PubChem CID | Observed Yield (from OH reaction) | Analytical Technique |

| Formaldehyde | CH₂O | 712 | Not specified for 2M3P directly, but observed in similar ketone studies | PTR-ToF-MS, GC-MS researchgate.net |

| Acetone | C₃H₆O | 177 | 39% ± 8% (from Cl reaction) researchgate.net | PTR-ToF-MS, GC-FID researchgate.net |

| Acetaldehyde | C₂H₄O | 177 | 78% ± 12% (from Cl reaction) researchgate.net | PTR-ToF-MS, GC-FID researchgate.net |

| 2-Butanone | C₄H₈O | 6567 | Observed researchgate.net | PTR-ToF-MS, GC-MS researchgate.net |

| 2-Methylpropanal | C₄H₈O | 8003 | Observed researchgate.net | PTR-ToF-MS, GC-MS researchgate.net |

Note: Yields specifically mentioned for Cl atom reactions in researchgate.net have been included for completeness as they highlight product identification by PTR-ToF-MS. The general observation of these products from OH reactions is also noted.

The high sensitivity and rapid measurement capabilities of PTR-ToF-MS enable the detection of transient intermediates and a comprehensive understanding of the complex reaction mechanisms governing the atmospheric fate of this compound and other volatile organic compounds uni-koeln.decopernicus.org.

Environmental Fate and Atmospheric Chemistry of 2 Methyl 3 Pentanone and Its Derivatives

Atmospheric Degradation Pathways

The primary removal mechanisms for volatile organic compounds like 2-Methyl-3-pentanone in the atmosphere include photolysis and reactions with atmospheric radicals.

Hydration Studies and Computational Modeling

Hydration refers to the reversible addition of water to a carbonyl group to form a geminal diol. This process can occur in the gas phase and is relevant to atmospheric chemistry, particularly concerning the interaction of carbonyl compounds with aqueous atmospheric particles. The extent of carbonyl hydration significantly affects a compound's effective volatility and Henry's law solubility.

Computational models, such as those employing density functional theory (DFT) and electronic structure methods (e.g., MG2MS), have been developed to investigate and predict the hydration equilibrium constants and extent of hydration for various atmospherically relevant carbonyl compounds. For perfluoro-2-methyl-3-pentanone (PFMP), computational investigations have determined that hydration to form a geminal diol is not an important environmental fate researchgate.net. While general models exist for carbonyls, specific hydration data or computational modeling results for this compound (C₆H₁₂O) were not found to be detailed in the provided search results.

Reactions with Atmospheric Oxidants

Reactions with atmospheric oxidants, particularly the hydroxyl (OH) radical and chlorine (Cl) atoms, are crucial removal processes for this compound in the troposphere copernicus.org.

Kinetics and Mechanisms of OH Radical Reactions

The hydroxyl radical (OH) is a highly reactive species in the atmosphere, initiating the degradation of many volatile organic compounds. The reaction of this compound (2M3P) with OH radicals proceeds via hydrogen abstraction pathways, leading to the formation of various short-chain carbonyl compounds as products, including formaldehyde, acetone (B3395972), acetaldehyde, 2-butanone (B6335102), and 2-methylpropanal.

A kinetic study by Ren et al. (2021) determined the rate constant for the reaction of OH radicals with this compound (kOH+2M3P) at 298 K and provided its temperature dependence.

Table 1: Rate Constant for OH Radical Reaction with this compound

| Compound | Temperature (K) | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Reference |

| This compound | 298 | (3.49 ± 0.5) × 10⁻¹² |

The Arrhenius expression describing the measured rate constants for OH reactions with this compound in the temperature range 263-373 K is k₂M₃P = (2.33 ± 0.06) × 10⁻¹² exp((127.4 ± 18.6)/T) cm³ molecule⁻¹ s⁻¹. The atmospheric lifetime of this compound due to reaction with OH radicals can be estimated, with values ranging from approximately 8 hours in a mid-latitude inland urban atmosphere to 3 days in a coastal atmosphere at dawn, depending on OH concentrations copernicus.org.

Kinetics and Mechanisms of Chlorine Atom Reactions

Chlorine atoms (Cl) also play a role in the atmospheric degradation of this compound, particularly in coastal and polluted environments where Cl atom concentrations can be significant. Reactions with Cl atoms typically proceed via hydrogen abstraction, similar to OH radicals.

Yangang Ren et al. (2018) measured the rate constant for the Cl atom reaction with this compound at 298 ± 2 K and 760 Torr.

Table 2: Rate Constant for Chlorine Atom Reaction with this compound

| Compound | Temperature (K) | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Reference |

| This compound | 298 | (1.07 ± 0.26) × 10⁻¹⁰ |

This rate constant indicates that the reaction with chlorine atoms is a relatively fast process. For comparison, the atmospheric lifetime of 2-methylpentanal (B94375) (an aldehyde) due to Cl reaction is estimated to be 52 days in a mid-latitude inland urban atmosphere but significantly shorter, around 12 hours, in a mid-latitude coastal urban atmosphere at dawn, highlighting the importance of Cl reactions in specific environments copernicus.org. The mechanisms of Cl atom reactions with ketones often involve hydrogen abstraction, leading to chlorinated products and other oxidized species.

Catalytic Transformations Involving 2 Methyl 3 Pentanone

Hydrogenation of 2-Methyl-3-pentanone to 2-Methyl-3-pentanol (B165387)

The catalytic hydrogenation of this compound results in the formation of 2-methyl-3-pentanol, a corresponding secondary alcohol. This process involves the addition of hydrogen (H₂) across the carbonyl (C=O) double bond, converting it into a hydroxyl (-OH) group. vaia.com

Various metal catalysts are effective for this type of transformation. Nickel catalysts are frequently utilized due to their efficiency in facilitating the hydrogenation of carbonyl compounds. vaia.com Additionally, noble metals such as platinum (Pt), palladium (Pd), ruthenium (Ru), and copper (Cu) are recognized for their activity in carbonyl group hydrogenation. mdpi.comgoogle.com

Research on the hydrogenation of structurally similar ketones provides insights into the conditions applicable to this compound. For instance, the hydrogenation of 3-pentanone (B124093) to 3-pentanol (B84944) has been achieved with high yields, exceeding 90%, using a ruthenium complex catalyst, specifically {[Cp*Ru(CO)₂]₂(μ-H)}⁺OTf⁻. This reaction typically occurs under hydrogen pressures ranging from 0.1 to 7.0 MPa (preferably 0.1 to 5.5 MPa) and temperatures between 40 °C and 120 °C (preferably 65 °C to 110 °C). google.com Similarly, the hydrogenation of methyl isobutyl ketone (MIBK) to 4-methyl-2-pentanol (B46003) (MPol) has been demonstrated using supported metal catalysts (Pt, Pd, Ru, or Cu on silica (B1680970) and activated carbon). At 100 °C, these catalysts achieved high selectivities, ranging from 93% to 100%, and conversions of 92% to 96%. mdpi.com

Table 1: Typical Conditions for Ketone Hydrogenation to Alcohols

| Substrate Ketone | Product Alcohol | Catalyst Type | Temperature (°C) | Hydrogen Pressure (MPa) | Conversion (%) | Selectivity (%) |

| This compound | 2-Methyl-3-pentanol | Nickel | Efficient at lower temperatures | Not specified | Not specified | Not specified |

| 3-Pentanone | 3-Pentanol | Ruthenium complex ({[Cp*Ru(CO)₂]₂(μ-H)}⁺OTf⁻) | 40-120 (pref. 65-110) | 0.1-7.0 (pref. 0.1-5.5) | >90 | >90 |

| Methyl Isobutyl Ketone (MIBK) | 4-Methyl-2-pentanol (MPol) | Pt, Pd, Ru, or Cu on silica/activated carbon | 100-200 | Not specified | 92-96 (at 100°C) | 93-100 (at 100°C) |

Conversion of Related Ketones over Bifunctional Catalysts

Bifunctional catalysts, characterized by the presence of both metallic (hydrogenation) and acidic (dehydration) sites, play a pivotal role in the conversion of ketones, often leading to hydrocarbons or other valuable derivatives. mdpi.comgoogle.com

A notable application is the hydrodeoxygenation of ketones to alkenes and alkanes. For example, the hydrodeoxygenation of 5-methyl-3-heptanone, a C8 ketone structurally similar to this compound, has been explored using bifunctional heterogeneous catalysts such as copper (Cu) or platinum (Pt) supported on alumina (B75360) (Al₂O₃). mdpi.com The reaction mechanism involves the hydrogenation of the carbonyl (C=O) bond by the metal sites, followed by the dehydration of the resulting alcohol by the acidic sites of the support. Subsequently, the produced alkenes can undergo further hydrogenation to alkanes by the metal sites. mdpi.com

Studies have demonstrated high conversion of 5-methyl-3-heptanone over these catalysts under mild operating conditions, typically ranging from 180 °C to 260 °C at 1 atm pressure. A 20% Cu-Al₂O₃ catalyst, calcined for 4 hours, achieved 100% conversion of the C8 ketone during the initial 5 hours of reaction, although some deactivation was observed over longer periods. mdpi.com At a reaction temperature of 220 °C and a hydrogen to C8 ketone molar ratio of 2, the primary products over 20% Cu-Al₂O₃ were a mixture of C8 alkenes and C8 alkane, with the highest selectivity for C8 alkenes reaching approximately 82%. researchgate.net

Another relevant example is the conversion of methyl ethyl ketone (MEK) to butenes, which has been investigated over supported copper catalysts, including Cu-Al₂O₃, Cu-zeolite Y sodium (Cu-ZYNa), and Cu-zeolite Y hydrogen (Cu-ZYH). researchgate.net In this transformation, MEK is initially hydrogenated to 2-butanol (B46777) over the metal sites, which then undergoes dehydration on the acidic sites to yield butene. Cu-ZYNa exhibited the highest selectivity for butene, which could be further enhanced by optimizing the reaction temperature, hydrogen pressure, and copper loading. researchgate.net

Bifunctional catalysts have also been investigated for the direct reductive amination of aliphatic ketones, employing systems such as iridium-phosphate catalysts. mdpi.com These catalysts enable the synthesis of chiral amines with high enantioselectivities, although the enantioselectivity may decrease with certain alkyl-ethyl ketones. mdpi.com The strategic design of bifunctional catalysts aims to integrate distinct catalytic functions, such as hydrogenation and dehydration, within a single system to facilitate complex transformations of ketones into desired products, including hydrocarbons, alcohols, and amines. google.com

Table 2: Conversion of Related Ketones over Bifunctional Catalysts

| Substrate Ketone | Catalyst System | Reaction Type | Temperature (°C) | Pressure | Key Products | Conversion (%) | Selectivity (%) |

| 5-Methyl-3-heptanone (C8 ketone) | 20% Cu-Al₂O₃ | Hydrodeoxygenation | 180-260 (e.g., 220) | 1 atm | C8 Alkenes, C8 Alkane | Up to 100 | ~82 (C8 alkenes at 220°C, H₂/ketone 2) |

| Methyl Ethyl Ketone (MEK) | Cu-Al₂O₃, Cu-ZYNa, Cu-ZYH | Hydrogenation & Dehydration | Not specified | Not specified | Butenes | Not specified | Highest over Cu-ZYNa |

| Methyl Isobutyl Ketone (MIBK) | Pt, Pd, Ru, or Cu on Cs₂.₅H₀.₅PW₁₂O₄₀ (CsPW) | Hydrodeoxygenation | 100 | H₂ flow | 2-Methylpentane (MP) | 52-84 (at 300°C) | 87-94 (MP at 300°C) |

Vapor-Phase Condensation Reactions for Ketone Production

Vapor-phase condensation reactions represent a significant route for the synthesis of various ketones, primarily through mechanisms like aldol (B89426) condensation and ketonization. These processes are particularly relevant in the context of transforming biomass-derived feedstocks into valuable chemicals and fuels. ou.eduosti.gov

Aldol condensation is a fundamental reaction that facilitates carbon-carbon bond formation between two ketone molecules, leading to the creation of larger carbon chain products. osti.gov For instance, the self-condensation of methyl ketones, such as 2-pentanone and 3-pentanone, has been investigated on dehydroxylated or hydroxylated magnesium oxide (MgO(111)) surfaces. osti.gov Studies indicate that 2-pentanone, being a terminal ketone with a methyl group, generally exhibits higher reactivity in aldol condensation compared to 3-pentanone (a central ketone) due to reduced steric hindrance and more favorable thermodynamics. osti.gov

Beyond self-condensation, cross-condensation reactions are also crucial. A prominent industrial example is the production of methyl isobutyl ketone (MIBK), which typically originates from acetone (B3395972). This process usually involves a three-step sequence: the self-condensation of acetone to form diacetone alcohol (an aldol reaction), followed by its dehydration to mesityl oxide, and finally, the hydrogenation of mesityl oxide to MIBK. wikipedia.org Industrially, these individual steps can be integrated into a combined process, where acetone is treated with a strongly acidic, palladium catalyst-doped cation exchange resin under medium hydrogen pressure. wikipedia.org

Furthermore, vapor-phase condensation reactions of short aldehydes, such as propanal, over mixed oxides like CeₓZr₁₋ₓO₂ have been explored for the production of gasoline-range molecules. ou.edu These reactions proceed via both aldol condensation and ketonization pathways. Key ketone products identified include 3-pentanone, 3-heptanone, and 4-methyl-3-heptanone. ou.edu Ketonization is theorized to involve a surface carboxylate intermediate, and the presence of water can enhance ketonization while simultaneously inhibiting aldol condensation by increasing the concentration of surface hydroxyl groups. ou.edu

While detailed information on the direct vapor-phase condensation specifically for this compound production from simpler precursors is less commonly documented in general literature, its synthesis from 2-butanone (B6335102) via a sequence of condensation-like steps has been outlined. chegg.com This underscores the broad applicability of condensation chemistry in the synthesis of branched ketones such as this compound.

Table 3: Examples of Ketone Production via Vapor-Phase Condensation

| Starting Material(s) | Catalyst/Conditions | Reaction Type | Key Ketone Products |

| Acetone | Acidic, Pd-doped cation exchange resin, H₂ pressure | Aldol Condensation, Dehydration, Hydrogenation | Methyl Isobutyl Ketone (MIBK) |

| Propanal | CeₓZr₁₋ₓO₂ mixed oxides (vapor-phase) | Aldol Condensation, Ketonization | 3-Pentanone, 3-Heptanone, 4-Methyl-3-heptanone |

| 2-Pentanone, 3-Pentanone | MgO(111) surface (dehydroxylated/hydroxylated) | Aldol Condensation | Self-condensation dimer products |

Computational and Theoretical Studies on 2 Methyl 3 Pentanone

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For fluorinated ketones, which are structurally related to 2-Methyl-3-pentanone, DFT has been a key tool for exploring potential reaction pathways and thermodynamic properties.

Research on perfluoro-2-methyl-3-pentanone (PFMP), a fluorinated analog, has utilized DFT calculations to study its atmospheric fate. One significant application was the investigation of the potential hydration of PFMP to form a geminal diol. acs.org These computational studies concluded that hydration is not a significant environmental fate for PFMP. acs.org This is a critical finding, as it helps to constrain the potential environmental pathways of the compound. A comment on this study noted that while the DFT calculations were valuable, the description of the hydrolysis mechanism as a Haloform reaction was inaccurate, clarifying that PFMP hydrolyzes via a traditional base-catalyzed mechanism. acs.org

More broadly, DFT calculations are suitable for estimating key thermodynamic parameters, such as the Gibbs free energy of formation, by modeling a compound's electronic structure. Furthermore, computational modeling with DFT can be employed to predict vibrational frequencies and Nuclear Magnetic Resonance (NMR) shifts, which serve to validate or cross-reference experimental spectroscopic data for related ketones.

Reactive Force Field Molecular Dynamics (ReaxFF MD) Simulations

Reactive Force Field Molecular Dynamics (ReaxFF MD) is a computational technique that allows for the simulation of chemical reactions at the atomic scale. Unlike classical molecular dynamics, ReaxFF can model bond formation and breaking, making it ideal for studying complex reactive processes like pyrolysis.

Extensive ReaxFF MD simulations have been performed to investigate the pyrolysis (thermal decomposition) of perfluoro-2-methyl-3-pentanone (C6F12O). tandfonline.comresearchgate.nettandfonline.com These simulations have provided detailed insights into the decomposition mechanism. The studies determined that the initial pyrolysis of C6F12O proceeds via six primary reaction pathways, predominantly involving the fission of carbon-carbon (C–C) bonds. tandfonline.comresearchgate.net It was observed that the dissociation of the terminal C–C bond to form a trifluoromethyl (CF3) radical occurs preferentially over the cleavage of other C-C bonds within the molecule. tandfonline.comresearchgate.net At higher temperatures, the high-energy carbon-fluorine (C–F) and carbon-oxygen double (C=O) bonds also break, leading to chain reactions involving CF3 and fluorine radicals. tandfonline.comresearchgate.net

The entire pyrolysis process of C6F12O was found to be endothermic, with the exception of certain bond-forming reactions. tandfonline.comtandfonline.com First-order kinetic analysis of the pyrolysis was also conducted, allowing for the calculation of the pre-exponential factor and the apparent activation energy for the decomposition of C6F12O. tandfonline.comresearchgate.net

The simulations identified several key pyrolysis products, as detailed in the table below.

| Product Type | Chemical Formula | Chemical Name |

|---|---|---|

| Main Product | CF4 | Carbon tetrafluoride |

| Main Product | C2F2 | Difluoroacetylene |

| Main Product | COF2 | Carbonyl fluoride |

| Other Observed Product | C2F6 | Hexafluoroethane |

| Other Observed Product | C3F8 | Octafluoropropane |

| Other Observed Product | F2 | Fluorine |

| Other Observed Product | C2OF6 | Hexafluoroacetyl fluoride |

This table summarizes the main and other observed pyrolysis products of perfluoro-2-methyl-3-pentanone as identified through ReaxFF MD simulations. tandfonline.comtandfonline.com

Quantum Chemistry Composite Methods for Partitioning Coefficients

The partitioning of a chemical between different environmental compartments, such as air and water, is a fundamental property that dictates its environmental distribution and fate. The air-water partition coefficient (Kₐw) is a key parameter in this context. High-level quantum chemistry methods have been successfully applied to predict this property for perfluoro-2-methyl-3-pentanone (PFMP).

Specifically, the G4MP2 and G4 levels of theory, which are high-accuracy composite quantum mechanical methods, were used in conjunction with the SMD (Solvation Model based on Density) solvation model to estimate the Kₐw of PFMP. nih.govtandfonline.com To ensure the accuracy of the theoretical method, it was first calibrated using a suite of 31 different fluorinated compounds for which experimental data were available. nih.govscience.gov The study demonstrated excellent agreement between the experimentally determined and the directly calculated Kₐw values for this calibration set. nih.gov

In contrast, other computational approaches were found to be less reliable for this class of compounds. The Polarizable Continuum Model (PCM) for solvation yielded unsatisfactory Kₐw estimates, and the widely used HENRYWIN estimation program also showed poor predictive performance for the fluorinated training set. nih.govtandfonline.com

Based on the robust, calibrated G4MP2-SMD method, the air-water partition coefficient (Kₐw) for PFMP was estimated to be in the range of 5–8 × 10⁻⁶ M atm⁻¹. nih.govtandfonline.com The small magnitude of this value indicates that when PFMP is released into the atmosphere or near the land-atmosphere interface, it will overwhelmingly reside in the gas phase. nih.govtandfonline.com Only minor amounts are expected to dissolve in the aqueous phase as either the parent compound or its hydrated forms. nih.gov

| Parameter | Details |

|---|---|

| Compound | Perfluoro-2-methyl-3-pentanone (PFMP) |

| Property Calculated | Air-Water Partition Coefficient (Kₐw) |

| Theoretical Method | G4MP2/G4 levels of theory |

| Solvation Model | SMD (Solvation Model based on Density) |

| Calibration Set | 31 fluorinated compounds |

| Estimated Kₐw Value | 5–8 × 10⁻⁶ M atm⁻¹ nih.govtandfonline.com |

This table presents the key details of the quantum chemistry calculations used to determine the air-water partition coefficient for perfluoro-2-methyl-3-pentanone. nih.govtandfonline.com

Structure-Activity Relationship (SAR) Modeling for Reaction Kinetics

Structure-Activity Relationship (SAR) models are theoretical frameworks that relate the chemical structure of a molecule to its reactivity. These models are invaluable for predicting the reaction rates of compounds for which experimental data is unavailable. Kinetic data from studies on this compound have been used to develop and refine SARs for the atmospheric reactions of ketones.

The gas-phase reactions of this compound with chlorine (Cl) atoms and hydroxyl (OH) radicals, both important atmospheric oxidants, have been studied experimentally. The kinetic data from these studies provide benchmark values for improving the accuracy of SAR models.

In one study, the rate constant for the reaction of Cl atoms with this compound was measured at 298 K using a relative rate method. nih.gov The products of this reaction were identified and quantified. This new kinetic information was then combined with existing data for other ketones to propose a revised SAR for the reactivity of ketones toward Cl atoms. nih.gov

| Parameter | Value |

|---|---|

| Reactant | Cl atom |

| Temperature | 298 ± 2 K nih.gov |

| Rate Constant (k) | 1.07 ± 0.26 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ nih.gov |

| Identified Product 1 | Acetone (B3395972) |

| Yield of Product 1 | 39% ± 8% nih.gov |

| Identified Product 2 | Ethanal |

| Yield of Product 2 | 78% ± 12% nih.gov |

This table summarizes the kinetic and product data for the reaction of this compound with Cl atoms, which is used for SAR refinement. nih.gov

Similarly, the reaction of this compound (abbreviated as 2M3P) with OH radicals has been investigated. researchgate.netnih.gov This work was the first temperature-dependence study for this specific reaction. nih.gov Rate constants were determined at room temperature and over a temperature range of 263–373 K, yielding an Arrhenius expression that describes the reaction's temperature sensitivity. nih.gov The yields of carbonyl products were measured and combined with estimates from SAR methods to propose detailed mechanistic degradation schemes for the ketone initiated by OH radicals. researchgate.netnih.gov

| Parameter | Value |

|---|---|

| Reactant | OH radical |

| Rate Constant at 298 K (k) | 3.49 ± 0.5 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ nih.gov |

| Temperature Range | 263–373 K nih.gov |

| Arrhenius Expression k(T) | (2.33 ± 0.06) × 10⁻¹² exp((127.4 ± 18.6)/T) cm³ molecule⁻¹ s⁻¹ nih.gov |

| Observed Products | Formaldehyde, Acetone, Acetaldehyde, 2-Butanone (B6335102), 2-Methylpropanal researchgate.netnih.gov |

This table summarizes the kinetic data for the reaction of this compound with OH radicals, providing crucial parameters for atmospheric SAR models. researchgate.netnih.gov

Future Directions and Emerging Research Areas for 2 Methyl 3 Pentanone

Integration of Multi-Omics Data in Metabolic Pathway Elucidation

Future research will increasingly leverage multi-omics approaches to unravel the metabolic fate of 2-Methyl-3-pentanone in biological systems. This involves the integration of data from genomics, transcriptomics, proteomics, and metabolomics to construct a comprehensive picture of how the compound is processed. For instance, studies on exogenous ketone metabolism have demonstrated the power of combining these datasets to understand physiological effects. frontiersin.orgresearchgate.netconsensus.app

By exposing a model organism to this compound, researchers can simultaneously measure changes in gene expression (transcriptomics), protein levels (proteomics), and the resulting metabolite profile (metabolomics). This integrated data can identify the specific enzymes and metabolic pathways involved in its breakdown. nih.govnih.govyoutube.combookpi.org For example, transcriptomic analysis might reveal the upregulation of genes encoding for specific dehydrogenases or oxygenases, while proteomics would confirm the increased presence of these enzymes. researchgate.net Metabolomics would then identify the downstream products of these enzymatic reactions.

This systems biology approach allows for the creation of detailed metabolic network models, providing a holistic view of the compound's interactions within a cell or organism. nih.govyoutube.com Such models can predict the biochemical consequences of exposure and identify potential biomarkers of exposure or effect.

Table 1: Potential Multi-Omics Approaches for this compound Research

| Omics Technology | Data Generated | Potential Insights for this compound |

| Transcriptomics | mRNA expression levels | Identification of genes and pathways regulated upon exposure. |

| Proteomics | Protein abundance and modifications | Identification of enzymes directly involved in metabolism and cellular response. |

| Metabolomics | Profiles of small molecule metabolites | Characterization of metabolic breakdown products and systemic biochemical changes. |

| Lipidomics | Profiles of lipid species | Understanding effects on lipid metabolism and cell membranes. |

Advanced Spectroscopic Techniques for In-situ Reaction Monitoring

The synthesis and transformation of this compound can be significantly better understood through the application of advanced spectroscopic techniques for real-time, in-situ monitoring. Techniques such as Raman spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy allow chemists to observe reactions as they happen, providing critical data on kinetics, mechanisms, and the formation of transient intermediates. acs.orgresearchgate.netacs.orgchemrxiv.orgnih.gov

In-situ Raman spectroscopy is particularly well-suited for monitoring reactions in real-time due to its non-destructive nature and low sensitivity to water. mdpi.com A probe can be inserted directly into the reaction vessel, providing continuous data on the vibrational modes of the molecules present. For the synthesis of a ketone like this compound, one could monitor the disappearance of the reactant's characteristic peaks and the appearance of the C=O stretching mode of the ketone product. researchgate.netsemanticscholar.orgkoreascience.kr This allows for precise determination of reaction endpoints and optimization of reaction conditions.

Similarly, in-situ NMR spectroscopy provides detailed structural information over the course of a reaction. acs.orgresearchgate.net By setting up a reaction within an NMR tube or a flow system connected to an NMR spectrometer, researchers can track the changes in the chemical environment of atomic nuclei, allowing for the unambiguous identification of reactants, intermediates, products, and byproducts. acs.orgchemrxiv.orgnih.gov This level of detail is invaluable for mechanistic studies and process optimization.

Table 2: Comparison of In-situ Spectroscopic Techniques for Reaction Monitoring

| Technique | Principle | Advantages for Ketone Synthesis Monitoring | Disadvantages |

| Raman Spectroscopy | Inelastic scattering of monochromatic light | Non-destructive, real-time, low water interference, suitable for fingerprint region. mdpi.com | Can be affected by fluorescence, weaker signal than IR. |

| NMR Spectroscopy | Nuclear spin transitions in a magnetic field | Provides detailed structural information, quantitative. acs.org | Lower sensitivity, more expensive equipment, requires specific solvents. |

| Infrared (IR) Spectroscopy | Absorption of infrared radiation by molecular vibrations | Highly sensitive to functional groups like C=O. | Water interference can be significant, probe material limitations. |

Green Chemistry Approaches to Synthesis and Degradation

Future research will emphasize the development of environmentally benign methods for both the synthesis and degradation of this compound. Green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Synthesis: Biocatalysis offers a promising green alternative to traditional chemical synthesis. bibliotekanauki.pl The use of isolated enzymes (e.g., alcohol dehydrogenases, ketoreductases) or whole microbial cells can facilitate the production of ketones under mild conditions (room temperature, aqueous media), often with high selectivity. researchgate.nettaylorfrancis.comsphinxsai.com For example, a potential biocatalytic route could involve the oxidation of the corresponding secondary alcohol, 2-methyl-3-pentanol (B165387), using a specific dehydrogenase. This approach avoids the harsh reagents and conditions often used in chemical oxidation. A "Bio-Catalytic conversion" strategy could also be employed, where engineered microbes produce precursor carboxylic acids that are then catalytically converted to the desired ketone. nih.govresearchgate.net

Degradation: Microbial degradation represents a sustainable approach to breaking down this compound in the environment. nih.govresearchgate.net Numerous microorganisms are capable of metabolizing aliphatic hydrocarbons and ketones. nih.govresearchgate.net Research in this area would focus on identifying and isolating specific bacterial or fungal strains that can use this compound as a carbon source. The metabolic pathways for this degradation would likely involve initial hydroxylation by monooxygenases followed by further oxidation and entry into central metabolic pathways. Understanding these microbial processes is crucial for developing bioremediation strategies for contaminated sites. researchgate.net

Table 3: Green Chemistry Strategies for this compound

| Strategy | Approach | Key Advantages |

| Green Synthesis | Biocatalysis using enzymes or whole cells. sphinxsai.com | Mild reaction conditions, high selectivity, reduced waste, renewable catalysts. |

| Use of continuous flow reactors. researchgate.net | Improved energy efficiency, better process control, reduced reactor volume. | |

| Green Degradation | Microbial bioremediation. nih.govsci-hub.cat | Natural process, potential for complete mineralization to CO2 and water, low environmental impact. |

| Photodegradation. | Utilization of sunlight to break down the compound. |

Predictive Modeling for Environmental and Biological Interactions

Computational toxicology and predictive modeling are emerging as essential tools for assessing the potential risks of chemicals while reducing the need for extensive and costly experimental testing. nih.govfiveable.meazolifesciences.cominotiv.com For this compound, these in silico approaches can forecast its environmental fate and potential biological activity.

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of this approach. ecetoc.orgaftonchemical.com These are mathematical models that correlate the chemical structure of a compound with its physicochemical properties, environmental fate, or biological effects. nih.govnih.gov By building QSAR models based on data from a series of similar ketones, researchers can predict properties of this compound such as its water solubility, soil sorption coefficient, biodegradability, and potential toxicity to aquatic organisms. ecetoc.orgresearchgate.net

Physiologically Based Pharmacokinetic (PBPK) modeling can simulate the absorption, distribution, metabolism, and excretion (ADME) of this compound in a virtual organism. inotiv.com These models integrate physicochemical data with physiological parameters to predict the internal concentration of the compound and its metabolites in different tissues over time. This information is critical for understanding its potential to cause adverse effects and for extrapolating findings from in vitro studies to whole organisms. inotiv.com

Table 4: Predictive Models Applicable to this compound

| Model Type | Predicted Endpoints | Application |

| QSAR | Physicochemical properties, ecotoxicity, biodegradability, bioaccumulation. aftonchemical.comnih.gov | Early-stage hazard screening, prioritization for testing, regulatory assessment. |

| PBPK | Absorption, distribution, metabolism, and excretion (ADME) profiles. | Risk assessment, in vitro to in vivo extrapolation, understanding toxicokinetics. |

| Environmental Fate Models | Persistence, transport, and distribution in air, water, and soil. | Environmental risk assessment, predicting environmental concentrations. |

Q & A

Basic Research Questions

Q. What are the critical physical and chemical properties of 2-Methyl-3-pentanone for laboratory applications?

- Methodological Answer : Key properties include a molecular weight of 100.16 g/mol, boiling point of ~115–119°C, and vapor pressure of 11.6 mmHg. Safety data highlight flammability (flash point 38°C) and occupational exposure risks. These properties necessitate storage in airtight containers away from heat and use of fume hoods during handling .

Q. How can researchers evaluate the antifungal activity of this compound using volatile organic compound (VOC) assays?

- Methodological Answer : Antifungal assays involve exposing pathogens (e.g., Fusarium spp.) to this compound vapor at 100 µL·L⁻¹. Inhibitory effects are quantified via growth rate inhibition (IRG) using ANOVA and post-hoc Tukey tests (p=0.05). Principal Component Analysis (PCA) can identify correlations between VOC concentration and efficacy .

Q. What analytical techniques are recommended for detecting this compound in environmental samples?

- Methodological Answer : Gas Chromatography-Mass Spectrometry (GC-MS) and Proton-Transfer-Reaction Time-of-Flight Mass Spectrometry (PTR-TOF-MS) are optimal for trace detection. Calibration standards (e.g., HPLC-grade) ensure accuracy, with retention time and fragmentation patterns used for identification .

Advanced Research Questions

Q. What experimental approaches assess the atmospheric degradation of this compound, and how do fluorinated derivatives compare?

- Methodological Answer : Photolysis studies under controlled UV light measure degradation rates using GC-MS and PTR-TOF-MS. Fluorinated analogs (e.g., perfluoro-2-methyl-3-pentanone) exhibit slower degradation due to C-F bond stability, with atmospheric lifetimes <5 days. Comparative studies require monitoring byproducts (e.g., trifluoroacetic acid) and global warming potential (GWP) calculations .

Q. How can encapsulation challenges (e.g., thermal instability) of this compound in core@shell structures be mitigated?

- Methodological Answer : Core@shell encapsulation with perfluoro-2-methyl-3-pentanone faces mass loss >60% at 60°C due to shell porosity. Solutions include hydrophobic polymer coatings (e.g., polyvinylidene fluoride) to reduce gas permeability and mechanical reinforcement via silica nanoparticles. Thermal gravimetric analysis (TGA) and SEM validate improvements .

Q. What methodologies resolve contradictions in biological efficacy data for this compound across studies?

- Methodological Answer : Meta-analyses using mixed-effects models account for variability in experimental conditions (e.g., pathogen strains, humidity). Replicating assays with standardized VOC concentrations and PCA-driven variable selection can isolate confounding factors (e.g., synergistic interactions with other VOCs like geosmin) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.